REACTION_CXSMILES
|
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:10][CH2:11][C:12](Cl)=[O:13].[Al+3].[Cl-].[Cl-].[Cl-]>C(=S)=S>[Cl:10][CH2:11][C:12]([C:5]1[CH:6]=[CH:7][C:2]([CH2:1][C:8]#[N:9])=[CH:3][CH:4]=1)=[O:13] |f:2.3.4.5|
|
Name
|
|
Quantity
|
88.2 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
105.6 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
238.2 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
It is subsequently stirred for another 5 minutes at +2° C., 1.2 hour at room temperature and 2 hours at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to 15° C
|
Type
|
CUSTOM
|
Details
|
CS2 is separated
|
Type
|
STIRRING
|
Details
|
while stirring vigorously
|
Type
|
FILTRATION
|
Details
|
The resulting brown precipitate is filtered by suction over a D4 glass
|
Type
|
FILTRATION
|
Details
|
filter funnel
|
Type
|
WASH
|
Details
|
washed with 1N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
sucked quite dry
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven for 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
DISSOLUTION
|
Details
|
The raw product (104.9 g) is dissolved
|
Type
|
CUSTOM
|
Details
|
the product is recrystallized
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
After the crystals have precipitated at room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitation
|
Type
|
WAIT
|
Details
|
The product is left with the mother liquor for at least 24 hours at 4° C
|
Type
|
FILTRATION
|
Details
|
The white crystals are filtered by suction by means of a D4 glass
|
Type
|
FILTRATION
|
Details
|
filter funnel
|
Type
|
WASH
|
Details
|
washed with cold i-propanol
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven for 18 hours at room temperature
|
Duration
|
18 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |